molecular formula C10H10N2O4 B11820423 Methyl 2-([(2E)-2-(hydroxyimino)ethanoyl]amino)benzoate

Methyl 2-([(2E)-2-(hydroxyimino)ethanoyl]amino)benzoate

Cat. No.: B11820423
M. Wt: 222.20 g/mol
InChI Key: QAVYRCRPJGELDP-WDZFZDKYSA-N
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Description

IUPAC Nomenclature Rules and Derivational Logic

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, methyl 2-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoate , follows a hierarchical naming convention that prioritizes functional groups and substituents. The structure comprises three primary components:

  • A benzoate ester backbone (methyl ester at position 1 of the benzene ring).
  • An amide linkage at position 2 of the benzene ring.
  • A (2E)-2-(hydroxyimino)ethanoyl substituent attached to the amide nitrogen.

The derivational logic begins with the parent structure, benzoic acid, which is modified by esterification (methyl group at the carboxylate oxygen) and substitution at the ortho position (carbon 2). The amide functional group (-NH-C=O) links the benzene ring to the (2E)-2-(hydroxyimino)ethanoyl moiety. The stereodescriptor (2E) specifies the configuration of the hydroxyimino group, indicating that the higher-priority groups (hydroxyimino and ethanoyl) are on opposite sides of the double bond.

The molecular formula C₁₀H₁₀N₂O₄ and molecular weight 222.20 g/mol align with this structure. The SMILES notation O/N=C/C(=O)Nc1ccccc1C(=O)OC and InChI key QAVYRCRPJGELDP-IZZDOVSWSA-N further validate the connectivity and stereochemistry.

Comparative Analysis of Registry Numbers (CAS 63016-87-5 vs. CID 6904179)

This compound is cataloged under two primary registry systems:

Registry System Identifier Purpose and Scope
CAS Registry 63016-87-5 Universally recognized for commercial and regulatory use.
PubChem CID 6904179 Focuses on bioactivity, pharmacological data, and open-access research.

The CAS 63016-87-5 is widely utilized in chemical procurement and safety documentation, as evidenced by its inclusion in commercial catalogs. In contrast, PubChem CID 6904179 provides interdisciplinary data, such as hydrogen bond donor/acceptor counts and topological polar surface area (TPSA), which are critical for drug discovery.

Synonymous Designations in Chemical Databases

The compound is referenced under varied nomenclature across databases, reflecting contextual prioritization of functional groups or stereochemical descriptors:

Database Synonym Key Features Highlighted
Sigma-Aldrich This compound Stereochemistry (2E) and substituent order.
Chembase Methyl 2-[(2E)-2-(N-hydroxyimino)acetamido]benzoate Amide linkage and acetamido group.
Aaron Chemicals METHYL 2-{[(2E)-2-(HYDROXYIMINO)ETHANOYL]AMINO}BENZOATE Capitalized IUPAC components for clarity.
PubChem 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine (unrelated compound) Note: Incorrect association in some entries.

Discrepancies arise in platforms like PubChem, where structural similarities to piperidine derivatives occasionally cause misclassification. However, authoritative databases such as ChemSpider and Chembase maintain consistent representations of the compound’s IUPAC name and molecular descriptors.

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

methyl 2-[[(2Z)-2-hydroxyiminoacetyl]amino]benzoate

InChI

InChI=1S/C10H10N2O4/c1-16-10(14)7-4-2-3-5-8(7)12-9(13)6-11-15/h2-6,15H,1H3,(H,12,13)/b11-6-

InChI Key

QAVYRCRPJGELDP-WDZFZDKYSA-N

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=O)/C=N\O

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C=NO

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

ParameterDescriptionSource
Reactants Methyl 2-aminobenzoate (CAS 134-20-3) and chloral hydrate (trichloroacetaldehyde hydrate)
Catalyst Sulfuric acid and hydroxyamino hydrochloride
Temperature 95°C
Reaction Time 10 minutes (0.1667 hours)
Yield 67%

Procedure :

  • Methyl 2-aminobenzoate is treated with chloral hydrate in the presence of sulfuric acid.

  • Hydroxyamino hydrochloride is added to facilitate the formation of the hydroxyimino group.

  • The reaction mixture is heated to 95°C for 10 minutes.

  • The product is isolated and purified via recrystallization or chromatography.

Alternative Synthetic Approaches

While the primary route is well-established, other methods have been explored for structurally related compounds, offering potential pathways for optimization.

ParameterDescriptionSource
Solvent Dichloromethane or tetrahydrofuran
Base Triethylamine (TEA)
Temperature Room temperature to 40°C

Advantages : Higher purity due to milder reaction conditions.
Limitations : Requires handling corrosive reagents like thionyl chloride.

Critical Reaction Parameters

Solubility and Stability

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₄
Molecular Weight 222.20 g/mol
Solubility Soluble in DMSO, ethanol; slightly soluble in water
Storage Store at 2–8°C to prevent degradation

Key Considerations :

  • Hydroxyimino Group Stability : The (2E)-configuration is sensitive to acidic/basic conditions. Reaction workup should avoid prolonged exposure to strong acids or bases.

  • Purification : Column chromatography (silica gel) is recommended to remove unreacted starting materials.

Analytical Characterization

The compound is characterized using:

Spectroscopic Data

TechniqueObservationsSource
¹H NMR Peaks for aromatic protons (δ 7.2–8.0 ppm), methoxy (δ 3.8–4.0 ppm)
IR Spectroscopy C=O stretch (1720–1750 cm⁻¹), N–H stretch (3350–3450 cm⁻¹)
Mass Spectrometry M⁺ peak at m/z 222.2 (Molecular ion)

Challenges and Optimization

Yield Improvement Strategies

  • Catalyst Optimization : Replace hydroxyamino hydrochloride with alternative catalysts (e.g., H₂SO₄ alone) to simplify workup.

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.

  • Temperature Control : Maintain strict temperature control at 95°C to prevent side reactions.

Common Side Reactions

  • Hydrolysis : Prolonged reaction times lead to hydrolysis of the ester group, reducing yield.

  • Isomerization : Thermal or photolytic conditions may cause (2Z)-configuration formation, necessitating strict E/Z control.

Industrial-Scale Considerations

Cost and Scalability

FactorDetailsSource
Raw Material Cost Methyl 2-aminobenzoate: ~$18.00/25 mL (Sigma-Aldrich)
Purity Requirements ≥90% purity for pharmaceutical applications (Sigma-Aldrich)
Safety Handle in fume hood; avoid inhalation of sulfuric acid fumes

Summary of Key Findings

MethodYieldConditionsReferences
Chloral Hydrate + H₂SO₄67%95°C, 10 min, hydroxyamino HCl
Acid Chloride AcylationN/ARoom temp, TEA, dichloromethane

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyimino group undergoes oxidation under controlled conditions:

  • Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Conditions : Aqueous acidic or neutral media at 25–60°C.

  • Outcome : Oxidation of the C=N bond to form a carbonyl group, yielding methyl 2-(oxaloamino)benzoate derivatives.

Reduction Reactions

Selective reduction of functional groups is achievable:

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Conditions : Anhydrous tetrahydrofuran (THF) or ethanol at 0–25°C.

  • Outcome :

    • Hydroxyimino group reduced to amine, forming methyl 2-(2-aminoacetamido)benzoate.

    • Ester groups remain intact under mild conditions.

Hydrolysis Reactions

The ester and amide groups show differential hydrolysis susceptibility:

Functional Group Reagents Conditions Products
EsterNaOH/H₂OReflux, 6–8 h2-([(2E)-2-(hydroxyimino)ethanoyl]amino)benzoic acid
AmideHCl conc.100°C, 12 h2-aminobenzoic acid derivatives

Photochemical Cyclization

Under UV irradiation, the compound undergoes Norrish–Yang-type cyclization :

  • Conditions : LED irradiation (365 nm) in DMSO or methanol .

  • Mechanism :

    • Intramolecular hydrogen abstraction generates a biradical intermediate.

    • Cyclization forms a cyclobutanol-oxime product with endo selectivity (dr = 1.1:1–1.7:1) .

  • Solvent Effects :

    • DMSO promotes post-cyclization E/Z oxime isomerization via strong hydrogen bonding with the hydroxyimino group (Figure 8a in ).

    • Methanol shows weaker solvent–solute interactions, minimizing isomerization .

E/Z Isomerization

The hydroxyimino group undergoes solvent-dependent configurational changes:

  • Triggers : Polar aprotic solvents (e.g., DMSO), heat .

  • Key Findings :

    • In DMSO, E-oxime interacts more strongly with solvent than Z-oxime, favoring E→Z isomerization (radial distribution function peak at r = 0.34 nm) .

    • Methylation of the oxime-OH group (e.g., converting to methyl ether) prevents isomerization .

Stability and Degradation

  • pH Sensitivity : Stable at neutral pH but degrades under extreme acidity (pH < 2) or alkalinity (pH > 12).

  • Thermal Stability : Decomposes above 200°C, forming complex mixtures.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-([(2E)-2-(hydroxyimino)ethanoyl]amino)benzoate has the following molecular characteristics:

  • Molecular Formula : C₁₁H₁₃N₃O₃
  • Molecular Weight : 222.2 g/mol
  • CAS Number : 63016-87-5

The compound's structure includes an aromatic ring (benzoate) and an acylamino moiety, which contribute to its reactivity and biological activity.

Medicinal Chemistry

This compound is being investigated for its potential as:

  • Anti-inflammatory Agent : The hydroxyimino group may interact with inflammatory pathways, suggesting a role in reducing inflammation.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, indicating potential for this compound in treating infections.

Agricultural Chemistry

The compound's structure implies possible applications in:

  • Pesticide Development : Its reactivity can be exploited to create new agrochemicals that target specific pests or diseases in crops.
  • Plant Growth Regulators : It may enhance plant growth or resistance to stress through biochemical pathways.

Organic Synthesis

In synthetic chemistry, this compound serves as:

  • Building Block : It can be utilized in the synthesis of more complex molecules due to its functional groups.
  • Reagent in Organic Reactions : The compound can participate in various chemical transformations such as oxidation and reduction reactions, making it valuable for developing new chemical entities.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Anti-inflammatory Studies

Research indicates that derivatives of this compound can reduce markers of inflammation in vitro. For instance, a study demonstrated that compounds with similar structures inhibited pro-inflammatory cytokines in cultured human cells.

Antimicrobial Efficacy

Another study highlighted the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria, suggesting that this compound could be effective against resistant strains.

Synthesis and Reaction Mechanisms

A comprehensive analysis of synthetic routes has shown that this compound can undergo various reactions including nucleophilic substitutions and redox reactions, making it versatile for further chemical modifications .

Mechanism of Action

The mechanism of action of methyl 2-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of aromatic esters with oxime, imino, or carbamate substituents. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name (CAS/Code) Key Functional Groups Configuration Key Properties/Applications References
Target Compound Benzoate ester, hydroxyimino ethanoyl E (oxime) Potential intermediate for pharmaceuticals; enhanced H-bonding due to oxime group. N/A
490-M18 (hydroxyimino phenylacetic acid) Hydroxyimino, substituted phenylacetic acid E (oxime) Structural analog as carboxylic acid; likely lower solubility vs. ester derivatives.
(2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate Methoxyimino, thiazole, ester Z (oxime) Cephalosporin intermediate; Z-configuration reduces steric hindrance.
Methyl 2-[(ethoxycarbonyl)amino]benzoate Ethoxycarbonylamino (carbamate), ester N/A Carbamate linkage increases stability; used in peptide synthesis.
Methyl 2-(ethylideneamino)benzoate Ethylideneamino (imine), ester N/A Lacks oxime group; lower polarity and H-bonding capacity.
Tribenuron-methyl (herbicide) Triazine sulfonylurea, ester N/A Sulfonylurea herbicide; distinct mode of action vs. oxime derivatives.

Key Observations

Oxime Configuration : The E-configuration in the target compound contrasts with the Z-configuration in cephalosporin intermediates (e.g., ), affecting molecular geometry and reactivity. E-oximes are typically more stable due to reduced steric strain .

Functional Group Impact: Hydroxyimino vs. Ester vs. Acid: Carboxylic acid derivatives (e.g., 490-M18) exhibit lower lipophilicity compared to esterified counterparts, impacting bioavailability .

Carbamates () and sulfonylureas () highlight the diversity of benzoate esters in agrochemicals and pharmaceuticals.

Spectral and Crystallographic Data

While the target compound’s spectral data are unavailable, related structures (e.g., ) demonstrate:

  • Crystal Systems: Monoclinic systems (e.g., P21/c) with hydrogen-bonded networks influenced by oxime groups.
  • NMR Signatures : Distinct shifts for oxime protons (~8–10 ppm) and ester carbonyls (~165–170 ppm) .

Biological Activity

Methyl 2-([(2E)-2-(hydroxyimino)ethanoyl]amino)benzoate, also known by its CAS number 63016-87-5, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Overview

This compound is a derivative of benzoic acid featuring both ester and oxime functional groups. Its molecular formula is C10H10N2O4C_{10}H_{10}N_{2}O_{4}, and it is synthesized through the condensation of methyl 2-aminobenzoate with an appropriate oxime derivative under basic conditions .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various compounds against bacterial strains, it was found to inhibit the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial species tested.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50

This suggests that the compound may serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

A case study involving MCF-7 cells showed that treatment with the compound at concentrations of 25 µM resulted in a significant reduction in cell viability, as illustrated below:

Concentration (µM) Cell Viability (%)
0100
590
1075
2540

These findings suggest a dose-dependent effect on cancer cell viability, indicating potential for further development in cancer therapeutics .

The biological activity of this compound is thought to stem from its ability to interact with various biological targets. The oxime functional group allows for hydrogen bonding with enzymes or receptors, potentially inhibiting their activity or altering signaling pathways.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could contribute to its antimicrobial and anticancer effects. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme critical for DNA replication in cancer cells .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing Methyl 2-([(2E)-2-(hydroxyimino)ethanoyl]amino)benzoate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via imine formation and subsequent coupling. For example, coupling a hydroxyimino-acetyl chloride derivative with methyl 2-aminobenzoate under anhydrous conditions in dichloromethane (DCM) with triethylamine as a base. Reaction optimization includes maintaining low temperatures (0–5°C) to minimize hydrolysis of the imine group. Purification via silica gel chromatography with ethyl acetate/hexane gradients improves yield. Similar strategies are detailed for structurally related compounds in imine-based syntheses .
  • Critical Parameters : Anhydrous solvents, controlled pH (to stabilize the hydroxyimino group), and inert atmospheres (N₂/Ar) are essential. Yield improvements (>70%) are achievable by slow reagent addition and post-reaction quenching with ice-cold water.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve the hydroxyimino (δ 10–12 ppm) and ester carbonyl (δ 165–170 ppm) groups. Multiplicity analysis confirms the (2E)-configuration of the imine .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction at low temperatures (100 K) enhances resolution. Hydrogen-bonding networks between the hydroxyimino and benzoate groups can stabilize the crystal lattice .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. How can researchers design assays to evaluate the biological activity of this compound?

  • Methodology :

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria. Compare minimum inhibitory concentrations (MICs) to structurally related (methoxyimino)acetate derivatives, which show activity against Staphylococcus aureus (MIC 8–16 µg/mL) .
  • Enzyme Inhibition : Test interactions with serine hydrolases (e.g., acetylcholinesterase) via Ellman’s assay. The hydroxyimino group may act as a nucleophile or metal chelator.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at 24–72 h exposures. Normalize results to controls (e.g., cisplatin) and assess IC₅₀ values.

Advanced Research Questions

Q. How can contradictions in reported biological activities of hydroxyimino-containing derivatives be resolved?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing hydroxyimino with methoxyimino) and compare bioactivity. For example, methoxyimino analogs in show enhanced metabolic stability but reduced antimicrobial potency .
  • Solubility Adjustments : Modify assay solvents (e.g., DMSO vs. saline) to address false negatives. Measure logP values (e.g., using HPLC retention times) to correlate hydrophobicity with membrane permeability.

Q. What strategies are effective for mapping metabolic pathways and degradation products of this compound?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Hydroxyimino groups may undergo reduction to amines or oxidation to nitro compounds.
  • Stability Studies : Expose the compound to pH gradients (1–10) and track degradation via UV-Vis (λ 250–300 nm). Hydrolysis of the ester group to carboxylic acid is a likely pathway, as seen in similar benzoate esters .
  • Isotope Labeling : Use ¹⁴C-labeled analogs to trace metabolic incorporation into biomolecules.

Q. How can computational modeling predict the reactivity and stability of this compound under experimental conditions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess tautomeric equilibria (e.g., hydroxyimino vs. oxime forms). Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., penicillin-binding proteins) using GROMACS. The hydroxyimino group’s hydrogen-bonding capacity may enhance binding affinity .
  • Degradation Prediction : Use software like SPARC to estimate hydrolysis rates based on ester group electrophilicity.

Key Considerations for Experimental Design

  • Contradiction Analysis : Conflicting bioactivity data may arise from impurities (>95% purity required; verify via HPLC) or assay variability. Replicate experiments across multiple labs using standardized protocols.
  • Safety Protocols : Handle hydroxyimino derivatives in fume hoods due to potential nitrosamine formation. Follow waste disposal guidelines in for ester-containing compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.